Cas no 2229482-07-7 (3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol)
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol
- 2229482-07-7
- EN300-1731367
-
- Inchi: 1S/C13H24N2O/c1-12(2,3)11-10(8-15(6)14-11)7-13(4,5)9-16/h8,16H,7,9H2,1-6H3
- InChI Key: KZXJLDJLRSYKCS-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1=CN(C)N=C1C(C)(C)C
Computed Properties
- Exact Mass: 224.188863393g/mol
- Monoisotopic Mass: 224.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 38Ų
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731367-0.05g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 0.05g |
$1152.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-0.1g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 0.1g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-0.25g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 0.25g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-0.5g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 0.5g |
$1316.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-1.0g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1731367-2.5g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 2.5g |
$2688.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-5.0g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 5g |
$3977.0 | 2023-06-04 | ||
| Enamine | EN300-1731367-10.0g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 10g |
$5897.0 | 2023-06-04 | ||
| Enamine | EN300-1731367-1g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1731367-5g |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol |
2229482-07-7 | 5g |
$3977.0 | 2023-09-20 |
3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol
Introduction to 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol (CAS No: 2229482-07-7)
The compound 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol, identified by its CAS number 2229482-07-7, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the pyrazole class, a heterocyclic structure renowned for its broad spectrum of biological activities. The presence of a 3-tert-butyl and 1-methyl substituent on the pyrazole ring, coupled with a 2,2-dimethylpropan-1-ol side chain, imparts unique physicochemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
Recent studies have highlighted the versatility of pyrazole derivatives in modulating various biological pathways. The 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol structure has been investigated for its potential in inhibiting enzymes and receptors involved in inflammatory and metabolic disorders. Its molecular framework suggests interactions with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathogenesis of chronic inflammatory diseases. The bulky 3-tert-butyl group enhances binding affinity while minimizing off-target effects, making this compound an attractive scaffold for rational drug design.
In the realm of medicinal chemistry, the optimization of bioisosteric replacements has been a cornerstone for developing novel therapeutics. The dimethylpropan-1-ol moiety in this compound not only contributes to its solubility but also influences its metabolic stability. Comparative studies have shown that modifications at this position can significantly alter pharmacokinetic profiles, leading to improved bioavailability and reduced systemic toxicity. This observation aligns with current trends in drug development, where structural modifications are meticulously tailored to enhance therapeutic efficacy while ensuring safety.
The synthesis of 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-ol involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include the condensation of 3-bromoaniline with tert-butyl isocyanide under palladium catalysis, followed by cyclization to form the pyrazole core. Subsequent alkylation and reduction steps introduce the methyl and hydroxyl functionalities, respectively. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound, ensuring high purity for downstream applications.
Biological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated inhibitory activity against key enzymes implicated in pain and inflammation. Specifically, preliminary data suggest that it may serve as a lead compound for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles compared to existing agents. The unique combination of substituents enhances binding interactions with target proteins while minimizing side effects associated with traditional NSAIDs.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular docking simulations have been performed using 3-(3-tert-butyl-1-methyl-1H-pyrazol-4-ylyl)-2,2-dimethylpropanalcohol, allowing researchers to predict binding affinities and identify potential pharmacophores. These virtual screening approaches have accelerated the drug discovery process by narrowing down candidate compounds based on their predicted interactions with biological targets. The integration of experimental data with computational models provides a robust framework for rationalizing structural modifications aimed at enhancing therapeutic efficacy.
Future directions for research on this compound include exploring its potential in treating metabolic disorders such as obesity and type 2 diabetes mellitus. Emerging evidence suggests that pyrazole derivatives can modulate lipid metabolism by influencing key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). The structural features of 3-(3-bromoaniline)-4-(dimethylamino)pyrazole, including its hydroxyl functionality, may confer unique properties that make it effective in regulating energy homeostasis.
The development of novel drug candidates necessitates rigorous safety evaluations to ensure clinical viability. Preclinical studies have been initiated to assess acute toxicity profiles and pharmacokinetic parameters of this compound. These studies are essential for determining appropriate dosing regimens and identifying any potential adverse effects before human trials commence. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are crucial in translating laboratory findings into safe and effective therapeutics.
The significance of heterocyclic compounds like pyrazoles in medicinal chemistry cannot be overstated. Their diverse biological activities make them valuable scaffolds for developing drugs targeting various diseases. The specific structural features of 3-(3-bromoaniline)-4-(dimethylamino)pyrazole, including its hydroxyl functionality,dimethylaniline ring system,and bulky substituents,contribute to its unique pharmacological profile. Continued research into this class of compounds will undoubtedly yield novel therapeutics with broad clinical applications.
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